molecular formula C12H5Cl2N3O4S2 B2993366 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 477546-27-3

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2993366
CAS No.: 477546-27-3
M. Wt: 390.21
InChI Key: NRBOBKWUACGQTQ-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a furan ring, and nitro and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and furan precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is studied for its potential biological activities. It has shown promise as an antimicrobial, antifungal, and antiviral agent, making it a candidate for the development of new therapeutic drugs.

Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets and pathways makes it a valuable tool in drug discovery and development.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and antifungal properties.

  • Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities, including antioxidant and anticancer properties.

  • Nitro compounds: Nitro-containing compounds are often used in the development of pharmaceuticals due to their ability to interact with biological targets.

Uniqueness: N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide stands out due to its combination of thiazole and furan rings, as well as the presence of both nitro and chloro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3O4S2/c13-8-3-5(10(14)23-8)6-4-22-12(15-6)16-11(18)7-1-2-9(21-7)17(19)20/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBOBKWUACGQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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